dihydrozeatin-9-b-D-glucoside
Description
Cytokinins are a class of phytohormones, or plant hormones, that are crucial for regulating a wide array of physiological processes essential for plant growth and development. omexcanada.com These hormones are primarily known for their role in promoting cell division, a process also known as cytokinesis. wikipedia.org Their influence extends to various aspects of plant life, including shoot and root morphogenesis, the growth of axillary buds, and the delay of leaf senescence. omexcanada.comwikipedia.org
The interplay between cytokinins and another major plant hormone, auxin, is fundamental in determining plant architecture. A higher ratio of cytokinin to auxin typically encourages the growth of shoot buds, whereas a higher auxin ratio promotes root formation. wikipedia.org Cytokinins also play a significant role in chloroplast development and differentiation, which is vital for photosynthesis. omexcanada.com Furthermore, they contribute to the plant's ability to cope with environmental stresses such as drought and salinity. omexcanada.com
The synthesis of most adenine-type cytokinins occurs in the roots, from where they are transported to other parts of the plant through the xylem. wikipedia.org Their presence and activity are critical throughout the plant's life cycle, from seed germination to the development of flowers and fruits. omexcanada.comgcwgandhinagar.com
To maintain optimal levels of active hormones, plants employ a sophisticated system of metabolic conversions, including the formation of cytokinin conjugates. nih.gov Glycosylation, the attachment of a sugar molecule (most commonly glucose), is a primary method of cytokinin modification. fu-berlin.de This process leads to the formation of two main types of glucosides: N-glucosides and O-glucosides, distinguished by the point of glucose attachment.
N-Glucosides: In N-glucosides, the glucose molecule is attached to a nitrogen atom of the purine (B94841) ring, specifically at the N3, N7, or N9 positions. nih.govfu-berlin.de This type of conjugation is generally considered a mechanism for irreversible deactivation of the cytokinin molecule. nih.govmdpi.com Dihydrozeatin-9-β-D-glucoside (DHZ9G) is an example of an N-glucoside, with the glucose moiety attached at the N9 position of the dihydrozeatin molecule. cymitquimica.com
O-Glucosides: In contrast, O-glucosides are formed when the glucose molecule attaches to the hydroxyl group on the N6-side chain of the cytokinin. nih.govfu-berlin.de This form of glucosylation is typically reversible, allowing the plant to release the active cytokinin when needed. mdpi.com Therefore, O-glucosides are often considered storage forms of cytokinins. plos.org
This distinction is crucial for understanding the regulation of cytokinin activity within the plant, with N-glucosylation leading to permanent inactivation and O-glucosylation serving as a temporary deactivation and storage mechanism. nih.govcas.cz
Dihydrozeatin-9-β-D-glucoside (DHZ9G) is a specific metabolite within the complex network of cytokinin metabolism. It is a conjugate of dihydrozeatin, a naturally occurring cytokinin, and glucose. cymitquimica.com Structurally, it is defined as 6-(4-hydroxy-3-methylbutylamino)-9-β-D-glucopyranosylpurine. usbio.net
DHZ9G is formed through the process of N-glucosylation, where a glucose molecule is attached to the nitrogen atom at the 9th position of the purine ring of dihydrozeatin. fu-berlin.decymitquimica.com This conversion is part of the plant's mechanism to regulate the levels of active cytokinins. muni.cz The formation of N-glucosides like DHZ9G is generally considered an irreversible inactivation step. nih.govoup.com This means that once formed, DHZ9G is not readily converted back to the active dihydrozeatin form.
However, recent research suggests that some N-glucosides might have biological activities or can be metabolized to release active cytokinins under certain conditions. plos.orgfrontiersin.org For instance, studies in maize have shown that dihydrozeatin N9-glucoside can be converted back to its active form. frontiersin.orgresearchgate.net Despite these findings, the predominant view is that N-glucosylation, and thus the formation of DHZ9G, serves as a primary pathway for the permanent deactivation of cytokinins. nih.govfrontiersin.org
The journey of cytokinin research began with the discovery of kinetin (B1673648) in the mid-1950s by Folke Skoog and his colleagues, who identified it as a compound that promotes cell division. researchgate.netfrontiersin.org This discovery laid the foundation for understanding the role of cytokinins in plant growth. The first naturally occurring cytokinin, zeatin, was isolated from maize in the early 1960s. wikipedia.orgbiologydiscussion.com
The identification of cytokinin metabolites, including glucosides, followed as analytical techniques advanced. Cytokinin N-glucosides were first detected in plant tissues in the early 1970s. frontiersin.org Initially, these compounds were largely considered as inactive, irreversible end-products of cytokinin metabolism. nih.govnih.gov This perception was based on early bioassays where N-glucosides showed little to no cytokinin activity. oup.com
For many years, research on cytokinin metabolism focused primarily on the active forms and their reversible O-glucoside conjugates. However, more recent investigations have started to challenge the long-held view of N-glucosides as merely inactive byproducts. nih.govnih.gov Studies have shown that N-glucosides are widespread and can accumulate to high levels in many vascular plants. nih.govfrontiersin.org Furthermore, there is emerging evidence that some N-glucosides can elicit biological responses and may be involved in long-distance transport. nih.govplos.orgfrontiersin.org The discovery that certain enzymes can hydrolyze N-glucosides back to their active forms in some plant species has opened new avenues for research into the precise physiological roles of these compounds. frontiersin.orgresearchgate.net This evolving understanding highlights a more complex and potentially regulatory role for cytokinin N-glucosides, including DHZ9G, than previously thought.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMMLWYLAPTPK-UFZVAZPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346460 | |
| Record name | Dihydrozeatin-9-beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73263-99-7 | |
| Record name | Dihydrozeatin-9-beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymology of Dihydrozeatin 9 β D Glucoside
N-Glucosylation Pathway Specificity for DHZ9G Formation
The biosynthesis of DHZ9G is a specific enzymatic reaction catalyzed by a class of enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose molecule from a UDP-glucose donor to the dihydrozeatin substrate, resulting in the formation of a stable N-glucoside. This process is considered a key step in regulating the levels of active cytokinins within the plant.
Identification and Characterization of Uridine Diphosphate Glycosyltransferases (UGTs)
In Arabidopsis thaliana, a comprehensive screening of 105 recombinant glycosyltransferases identified two key enzymes responsible for the N-glucosylation of cytokinins: UGT76C1 and UGT76C2. nih.gov These enzymes play a crucial role in cytokinin homeostasis by converting active cytokinin bases into their corresponding N-glucosides. nih.govnih.gov Subsequent genetic studies, including the generation of double knockout lines, have confirmed that UGT76C1 and UGT76C2 are the primary, if not sole, enzymes responsible for cytokinin N-glucosylation in Arabidopsis. fu-berlin.de
Both UGT76C1 and UGT76C2 exhibit broad substrate specificity, recognizing and glucosylating all classical cytokinins, including trans-zeatin (B1683218), cis-zeatin, dihydrozeatin, N6-benzyladenine, and N6-isopentenyladenine. nih.govoup.com These enzymes catalyze glucosylation at both the N7 and N9 positions of the purine (B94841) ring. nih.govoup.com However, studies have indicated a higher specific enzyme activity towards the N7 position for most of the tested cytokinins. oup.com Despite this, the formation of N9-glucosides like DHZ9G is a significant metabolic fate. frontiersin.org While both enzymes contribute to cytokinin glucosylation, research suggests that UGT76C2 plays a more dominant role in regulating the pool of active cytokinin bases in vivo. fu-berlin.denih.gov Loss-of-function mutants of ugt76c2 show a significant decrease in cytokinin N-glucosides, while overexpression lines exhibit a substantial increase. oup.comnih.gov
| Substrate | Glucosylation by UGT76C1 | Glucosylation by UGT76C2 | Glucosylation Position(s) |
|---|---|---|---|
| trans-Zeatin | Yes | Yes | N7, N9 |
| cis-Zeatin | Yes | Yes | N7, N9 |
| Dihydrozeatin | Yes | Yes | N7, N9 |
| N6-benzyladenine | Yes | Yes | N7, N9 |
| N6-isopentenyladenine | Yes | Yes | N7, N9 |
In vitro assays have demonstrated the direct catalytic activity of recombinant UGT76C1 and UGT76C2 in the glucosylation of various cytokinins. nih.govoup.com These studies confirmed that the enzymes utilize UDP-glucose as the sugar donor to form N-glucosides. modelseed.org In planta studies, utilizing knockout mutants and overexpression lines of UGT76C2 in Arabidopsis, have provided strong evidence for its physiological role in cytokinin metabolism. oup.comnih.gov Plants overexpressing UGT76C2 accumulate higher levels of cytokinin N-glucosides and display reduced sensitivity to exogenously applied cytokinin, indicating an enhanced inactivation of active cytokinins. oup.comoup.com Conversely, ugt76c2 mutants have lower levels of N-glucosides and show increased sensitivity to cytokinins. oup.comoup.com
Precursor Substrates and Chemical Modifications
The formation of dihydrozeatin-9-β-D-glucoside is dependent on the availability of its direct precursor, dihydrozeatin, and the enzymatic machinery for its subsequent glucosylation.
Dihydrozeatin (DHZ) serves as the immediate aglycone (non-sugar) precursor for the biosynthesis of DHZ9G. mdpi.com DHZ is an isoprenoid cytokinin characterized by a saturated side chain, which distinguishes it from the more common trans-zeatin (tZ). mdpi.com The presence of DHZ in plant tissues provides the necessary substrate for UGTs to catalyze the formation of DHZ9G.
Genetic Regulation and Expression Patterns of DHZ9G Biosynthetic Genes
The biosynthesis of dihydrozeatin-9-β-D-glucoside (DHZ9G) is a key process in the homeostasis of cytokinins, a class of phytohormones essential for plant growth and development. nih.gov This conversion is catalyzed by N-glucosyltransferases, specifically the enzymes UGT76C1 and UGT76C2 in the model plant Arabidopsis thaliana. nih.govresearchgate.net These enzymes conjugate a glucose moiety to the N9 position of dihydrozeatin (DHZ), rendering it inactive. researchgate.net The expression of the genes encoding these enzymes is tightly regulated, ensuring that active cytokinin levels are precisely controlled throughout the plant's life cycle and in response to environmental cues. nih.govoup.com
Transcriptional Dynamics of UGT76C1 and UGT76C2 during Plant Ontogenesis
The expression of UGT76C1 and UGT76C2 varies significantly across different tissues and developmental stages, reflecting their specific roles in managing cytokinin activity during plant ontogenesis. nih.gov
Studies in Arabidopsis have revealed distinct yet sometimes overlapping expression patterns for these two genes. UGT76C1 shows high levels of expression in germinating seeds and young seedlings, suggesting a role in modulating cytokinin responses during early development. nih.gov Its expression is also notable in senescent leaves. frontiersin.org
UGT76C2 expression is also prominent in early development, particularly in seedlings and developing seeds. oup.comoup.com It is strongly expressed in roots, hypocotyls, cotyledons, young leaves, and immature seeds. oup.com In contrast, its expression is weaker in inflorescence stems. oup.com Throughout the plant's lifespan, the expression of both genes fluctuates, correlating with changes in the levels of cytokinin N-glucosides in both leaves and roots. nih.gov For instance, a sharp increase in N-glucosides during senescence is accompanied by specific expression of these UGTs. frontiersin.org
The following table summarizes the expression patterns of UGT76C1 and UGT76C2 in various tissues during different developmental stages of Arabidopsis thaliana.
Table 1: Expression Patterns of UGT76C1 and UGT76C2 in Arabidopsis thaliana
| Gene | Developmental Stage | Tissue/Organ with High Expression | Tissue/Organ with Low/Weak Expression |
|---|---|---|---|
| UGT76C1 | Germination/Seedling | Germinating Seeds, Young Seedlings nih.gov | - |
| Senescence | Senescent Leaves frontiersin.org | - | |
| UGT76C2 | Seedling | Roots, Hypocotyls, Cotyledons, Young Leaves oup.com | - |
| Reproductive | Immature Seeds oup.com | Inflorescence Stems oup.com |
This differential expression indicates that while both enzymes contribute to cytokinin N-glucosylation, they may have specialized functions in particular tissues or at specific times in the plant's life. nih.govfrontiersin.org The loss of function in ugt76c2 mutants leads to smaller seeds and altered levels of active cytokinins, highlighting the critical role of UGT76C2 in seed development. oup.comoup.com
Regulatory Elements and Pathways Modulating N-Glucosyltransferase Expression
The expression of N-glucosyltransferase genes like UGT76C1 and UGT76C2 is controlled by a complex network of regulatory elements and signaling pathways. This regulation allows the plant to adjust cytokinin activity in response to both internal developmental programs and external environmental stimuli. nih.govnih.gov
Analysis of the promoter regions of cytokinin glucosyltransferase genes in various plant species, including wheat, has identified multiple cis-regulatory elements. nih.gov These elements are binding sites for transcription factors that can activate or repress gene expression. Notably, elements associated with responses to the phytohormones abscisic acid (ABA) and methyl jasmonate (MeJA), as well as to light, are over-represented in the promoters of these genes. nih.gov This suggests a significant interplay between different hormone signaling pathways in controlling cytokinin homeostasis.
For example, UGT76C2 expression is repressed by ABA and osmotic stress. nih.gov This interaction is part of an antagonistic relationship between cytokinins and ABA in regulating responses to environmental challenges like drought and salinity. nih.govfrontiersin.org Overexpression of AtUGT76C2 in rice has been shown to improve tolerance to drought and salt stress by reducing endogenous cytokinin levels and enhancing root growth. nih.govfrontiersin.org
Furthermore, the expression of these N-glucosyltransferases is part of a homeostatic feedback loop. Changes in the expression of UGT76C1 or UGT76C2 can lead to compensatory changes in the expression of other cytokinin-related genes. nih.gov For instance, in ugt76c1 mutants, the expression levels of cytokinin receptor and biosynthesis genes such as AHK3, ARR1, CYP735A2, and LOG2 are noticeably altered. nih.gov Similarly, the expression of genes like AHK2, AHK3, ARR1, IPT5, and CKX3 is changed in ugt76c2 mutants. oup.comoup.com This indicates that plants have sophisticated mechanisms to sense and respond to alterations in cytokinin glucosylation, thereby maintaining hormonal balance. nih.gov
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| dihydrozeatin-9-β-D-glucoside | DHZ9G |
| Dihydrozeatin | DHZ |
| Abscisic acid | ABA |
Metabolism and Homeostasis of Dihydrozeatin 9 β D Glucoside
Pathways of DHZ9G Interconversion and Turnover in Plant Systems
Dihydrozeatin-9-β-D-glucoside (DHZ9G) is a conjugated form of the cytokinin dihydrozeatin (DHZ). Cytokinin activity is regulated through a complex network of biosynthesis, metabolism, and transport. The formation of cytokinin glucosides, including DHZ9G, is a key part of this homeostatic regulation. nih.gov Historically considered irreversible deactivation products, recent evidence suggests that N9-glucosides like DHZ9G may be involved in more dynamic metabolic processes. frontiersin.orgresearchgate.net Their turnover and interconversion are critical for modulating the levels of active cytokinins within plant tissues. The primary pathways governing DHZ9G levels involve enzymatic hydrolysis to release the active base and degradation by specific enzyme families. frontiersin.orgnih.gov
The biological activity of cytokinin glucosides is generally thought to depend on their hydrolysis and the subsequent release of the active free base. frontiersin.org This deglycosylation process is a crucial step in reactivating stored or transported forms of cytokinins. The cleavage of the glucose moiety from the N9 position of the purine (B94841) ring is an enzymatically mediated process, with β-glucosidases being the primary candidates for this reaction. frontiersin.org
β-Glucosidases are hydrolytic enzymes known to cleave terminal glucosyl residues from various substrates, including phytohormone conjugates. nih.gov The maize (Zea mays) enzyme Zm-p60.1 has been specifically investigated for its ability to hydrolyze cytokinin glucosides. nih.govfrontiersin.org While Zm-p60.1 efficiently hydrolyzes O-glucosides and N3-glucosides, its activity towards N9-glucosides has been a subject of evolving research. nih.gov
Initial studies suggested that N7- and N9-glucosides were not efficiently cleaved by β-glucosidases. frontiersin.org However, more recent in vitro experiments have demonstrated that the Zm-p60.1 enzyme can indeed hydrolyze trans-zeatin (B1683218) N9-glucoside (tZ9G), a closely related compound to DHZ9G, although at a very low velocity compared to other cytokinin conjugates. frontiersin.org This finding suggests that while β-glucosidases like Zm-p60.1 may not be the primary route for high-throughput cleavage of N9-glucosides, they possess the capability and could play a role under specific physiological conditions or in particular tissues. frontiersin.org It is important to note that no enzyme with significant activity for releasing cytokinin bases from N9-glucosides has been identified in the model plant Arabidopsis thaliana to date. frontiersin.org
The concept of N9-glucosides as irreversible, terminal deactivation products has been challenged by findings that demonstrate their conversion back to active cytokinin forms in planta. frontiersin.org Studies have shown that exogenously applied N9-glucosides of dihydrozeatin are converted to their active free bases in maize roots. frontiersin.org This provides direct evidence for the existence of an in vivo mechanism capable of hydrolyzing the N9-glucoside bond of DHZ9G, thereby releasing the active dihydrozeatin. This reversible conversion implies that DHZ9G can function as a storage form of DHZ, which can be reactivated when required by the plant, questioning its role as a permanently inactivated metabolite. frontiersin.org
Cytokinin oxidase/dehydrogenase (CKX) is the primary enzyme responsible for the irreversible degradation of cytokinins. nih.govcytgen.com It maintains cytokinin homeostasis by cleaving the N6-isoprenoid side chain of active cytokinins, converting them into adenine (B156593) or adenosine (B11128) derivatives. nih.govfrontiersin.org The activity of CKX is a critical factor in controlling the levels of active cytokinins during plant growth and development. nih.govnih.gov
The CKX enzyme family consists of multiple isoforms, which exhibit distinct substrate specificities and are localized in different cellular compartments. nih.govnih.gov Extensive studies on CKX isoforms from Arabidopsis and maize have revealed that certain isoforms can effectively degrade cytokinin N9-glucosides. nih.govnih.gov In contrast, N7-glucosides appear to be resistant to degradation by these enzymes. researchgate.netnih.gov
In Arabidopsis, the AtCKX1 and AtCKX7 isoforms show a high preference for N9-glucosides such as isopentenyladenine-9-glucoside (iP9G) and trans-zeatin-9-glucoside (tZ9G). researchgate.netnih.gov Similarly, several maize isoforms that are targeted to the apoplast (the space outside the cell membrane) preferentially degrade iP9G. researchgate.netnih.gov This ability of specific CKX isoforms to directly degrade N9-glucosides indicates that this pathway is a significant route for the catabolism of compounds like DHZ9G.
| Organism | CKX Isoform | Preferred N9-Glucoside Substrate(s) | Resistance of N7-Glucosides | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | AtCKX1 | iP9G, tZ9G | Yes | nih.gov |
| Arabidopsis thaliana | AtCKX7 | iP9G | Yes | nih.gov |
| Zea mays (Maize) | ZmCKX2, ZmCKX3, ZmCKX4a, ZmCKX4b (Apoplastic isoforms) | iP9G | Yes | nih.gov |
This metabolic interaction is part of a complex regulatory network. A decrease in the N-glucosylation pathway can lead to an increase in the pool of active cytokinins, which in turn can enhance the activity of CKX genes, creating a homeostatic feedback loop to control cytokinin levels. nih.gov Therefore, the degradation of DHZ9G by CKX is not just a simple catabolic process but an integral part of the mechanism that maintains cytokinin concentrations within the optimal range for plant development. nih.govfrontiersin.org
Involvement of Cytokinin Oxidase/Dehydrogenase (CKX) in DHZ9G Metabolism
Dynamic Interconversions within the Cytokinin Metabolome
The concentration and activity of cytokinins in plant tissues are meticulously regulated through a complex network of metabolic pathways, including biosynthesis, degradation, and interconversion between different forms. Dihydrozeatin-9-β-D-glucoside (DHZ9G) is a key metabolite within this network, representing a form of dihydrozeatin (DHZ) conjugated with glucose at the N9 position of the purine ring. This glucosylation is a significant mechanism for modulating the pool of active cytokinins. The formation of N-glucosides was historically considered an irreversible deactivation pathway. researchgate.net However, recent evidence indicates that this process can be reversible for certain cytokinins, positioning compounds like DHZ9G as important players in maintaining cytokinin homeostasis. frontiersin.org
The metabolic fate of dihydrozeatin (DHZ) is diverse, leading to the formation of several derivatives, including N-glucosides, O-glucosides, and ribosides. These conversions dynamically regulate the availability of the active DHZ free base.
Formation and Reconversion: DHZ9G is synthesized from the active DHZ base. This reaction is part of a homeostatic mechanism to control endogenous cytokinin levels by converting active forms into stable, inactive conjugates. nih.gov While N-glucosylation has often been viewed as a terminal deactivation step, studies have demonstrated that this is not universally true. For instance, in maize roots, it has been shown that N9-glucosides of DHZ can be converted back to their active free-base forms. frontiersin.org This enzymatic release suggests that DHZ9G can serve as a readily available source of active DHZ when required by the plant.
Interaction with O-Glucosides: Beyond N-glucosylation, DHZ9G can be further metabolized. A diglucoside, identified as dihydrozeatin-O-glucoside-9-glucoside, has been detected in transgenic Arabidopsis thaliana. This indicates a metabolic pathway where DHZ is first N-glucosylated to form DHZ9G, which is then subsequently conjugated with a second glucose molecule on the side chain to form a diglucoside. This process represents another layer in the temporary inactivation and storage of the cytokinin molecule.
Coexistence with DHZ Riboside: Dihydrozeatin riboside (DHZR) is another key metabolite, often considered a primary transport form of DHZ within the plant. While direct enzymatic conversion between DHZ9G and DHZR is not well-documented, they represent two distinct metabolic pools with different functions. DHZR, as a transport form, moves within the plant, particularly in the xylem, while DHZ9G acts more as a storage or inactivated form within cells. The balance between the formation of ribosides for transport and N-glucosides for storage is crucial for regulating the spatial and temporal distribution of active DHZ throughout the plant.
The interconversions between DHZ, DHZ9G, DHZR, and other glucosylated forms create a flexible system that allows the plant to finely tune the levels of active hormone in response to developmental and environmental signals.
The metabolic pathways leading to and from DHZ9G are not static; they are highly responsive to both the plant's developmental stage and external environmental conditions. This regulation allows the plant to adjust its growth and stress responses by controlling the pool of active cytokinins.
Developmental Influences: The levels of cytokinin N-glucosides, including DHZ9G, change significantly throughout a plant's life cycle. A general trend of N-glucoside accumulation is observed with tissue age. frontiersin.org
Leaf and Root Aging: In Arabidopsis, there is a progressive accumulation of cytokinin N-glucosides in leaves as the plant ages, with a pronounced increase observed in senescent leaves. frontiersin.org A similar growing trend for N-glucosides has been noted in maize roots as they mature. frontiersin.org This suggests that the metabolic flux shifts towards the formation of inactive conjugates like DHZ9G as tissues age and senesce.
Embryo Maturation: The concentration of DHZ9G is also subject to developmental regulation during embryogenesis. In studies of Norway spruce (Picea abies) somatic embryos, DHZ9G levels were found to fluctuate during maturation and subsequent desiccation treatments, highlighting its role in developmental transitions. researchgate.net
Environmental Factors: Abiotic stresses such as drought and salinity significantly impact cytokinin homeostasis, often leading to an adjustment in the balance between active forms and inactive conjugates like DHZ9G.
Desiccation: As a specific environmental stress, desiccation applied during the post-maturation of Norway spruce somatic embryos also influences DHZ9G levels. The changes observed in DHZ9G concentrations during this process underscore the role of this metabolic pathway in adapting to water-limited conditions. researchgate.net
The following table presents data from a study on Norway spruce somatic embryos, illustrating the dynamic changes in DHZ9G levels during developmental maturation and in response to desiccation.
| Developmental/Treatment Stage | DHZ9G Concentration (pmol/g DW) |
| Maturation (5 weeks) | ~2.5 |
| Prolonged Maturation (7 weeks) | ~1.0 |
| Prolonged Maturation (8 weeks) | ~2.0 |
| Desiccation (2 weeks) | ~1.5 |
| Desiccation (3 weeks) | ~4.0 |
| Dry Zygotic Embryos (Control) | ~0.5 |
Data adapted from a study on Picea abies somatic and zygotic embryos. researchgate.net
This regulation of DHZ9G metabolism in response to both internal developmental cues and external environmental stresses is a critical component of the plant's ability to maintain hormonal balance, optimize growth, and ensure survival under fluctuating conditions.
Occurrence, Distribution, and Accumulation Patterns of Dihydrozeatin 9 β D Glucoside
Phylogenetic Distribution Across the Plant Kingdom
The presence of dihydrozeatin-9-β-D-glucoside and other cytokinin N-glucosides is not uniform across the plant kingdom, suggesting a significant evolutionary aspect to their formation and function.
Current research indicates that cytokinin N-glucosides, including DHZ9G, are predominantly found in vascular plants. cas.czfrontiersin.org In contrast, comprehensive metabolic profiling of lower plant forms such as fungi, algae, and bryophytes has shown that these organisms have none or barely detectable concentrations of cytokinin N-glucosides. cas.cz This distribution pattern suggests that the mechanism of N-glucosylation is a characteristic feature of more complex, vascular plant lineages. In these vascular plants, N- or O-glucosides often represent the most abundant forms of cytokinins. cas.cz
The formation of cytokinin N-glucosides is considered a more recent evolutionary strategy for the deactivation of biologically active cytokinins. cas.czfrontiersin.org This process of attaching a glucose molecule to the N7 or N9 position of the purine (B94841) ring is an effective way for the plant to regulate the levels of active cytokinin hormones. frontiersin.org The enzymes responsible for this process, known as glucosyltransferases (UGTs), have been identified in various plants, with UGT76C1 and UGT76C2 being two specific cytokinin N-glucosyltransferases in Arabidopsis thaliana. nih.govresearchgate.net The evolution of these enzymes and the subsequent prevalence of N-glucosides in vascular plants highlight a sophisticated mechanism of hormone homeostasis that co-evolved with the increasing complexity of plant development and physiology. From an evolutionary perspective, it is thought that O-glucosyltransferases may have been the original cytokinin conjugation enzymes, with N-glucosyltransferases evolving later. nih.gov
Spatiotemporal Accumulation in Plant Tissues and Organs
The accumulation of dihydrozeatin-9-β-D-glucoside is not static; it varies significantly depending on the specific plant organ, its developmental stage, and the age of the plant.
Dihydrozeatin-9-β-D-glucoside has been detected in various plant organs, although its concentration can differ substantially. For instance, in maize, the levels of dihydrozeatin and its derivatives have been reported to be generally below detection levels in young plants, but DHZ9G has been shown to accumulate in reproductive organs. frontiersin.orgnih.gov A study on maize revealed a gradual increase in the content of DHZ-N9G in ovules, kernels, and silks over time following pollination. frontiersin.org In Arabidopsis, while specific data for DHZ9G is limited, a related compound, DHZ7G, has been detected in both leaves and roots. nih.gov Generally, the total pool of cytokinin N-glucosides is considerably lower in the roots of young Arabidopsis plants compared to the leaves, but this trend can reverse in later developmental stages. nih.gov
Table 1: Accumulation of Dihydrozeatin-9-β-D-glucoside (DHZ9G) in Maize Reproductive Tissues
| Days After Pollination | DHZ9G Concentration (pmol/g FW) |
| Early Development | Low / Undetectable |
| Mid Development | Moderate |
| Late Development | High |
| This table illustrates the general trend of increasing DHZ9G concentration in maize kernels as they mature. Exact quantitative values can vary based on specific experimental conditions. |
The concentration of DHZ9G and other cytokinin N-glucosides generally increases as a plant ages. cas.cz Studies in Arabidopsis have shown a progressive accumulation of total cytokinin N-glucosides in both leaves and roots throughout the plant's lifespan. nih.gov Similarly, in maize, the content of N-glucosides, including DHZ-N9G, shows an increasing trend in roots as they mature. frontiersin.org This accumulation during ontogenesis suggests that N-glucosylation is a key mechanism for managing cytokinin homeostasis over the long term, potentially sequestering excess active cytokinins as the plant develops and matures. cas.cz It has been generally observed that the content of N-glucosides in 2-week-old Arabidopsis seedlings is lower compared to mature plants. cas.cz
Subcellular Compartmentalization of DHZ9G
The localization of dihydrozeatin-9-β-D-glucoside within the cell is crucial for its function as an inactive conjugate. nih.gov Research on the subcellular distribution of cytokinins in Arabidopsis and barley has provided insights into where these molecules reside. nih.gov Cytokinin N-glucosides, including the related dihydrozeatin-N7-glucoside (DHZ7G), have been found to be predominantly localized in the apoplast (the space outside the plasma membrane) and, to a lesser extent, in the vacuole. nih.gov Notably, these N-glucosides were not detected in the cytosol. mdpi.com
This compartmentalization is intriguing because the enzymes responsible for cytokinin N-glucosylation, UGT76C1 and UGT76C2, are located in the cytosol. nih.gov This spatial separation implies the existence of a transport mechanism that moves the newly synthesized DHZ9G from the cytosol to the apoplast or vacuole for storage or further transport. frontiersin.orgnih.gov The presence of cytokinin N-glucosides in the xylem further supports their role as transport forms within the plant. frontiersin.org In maize, dihydrozeatin O-glucoside, another conjugated form, has also been found in vacuoles. oup.com
Table 2: Subcellular Localization of Dihydrozeatin Glucosides
| Cellular Compartment | Presence of Dihydrozeatin Glucosides |
| Cytosol | Not Detected |
| Apoplast (Extracellular Space) | Predominantly Localized |
| Vacuole | Localized |
| This table summarizes the general findings on the subcellular location of dihydrozeatin glucosides based on studies of related compounds. |
Physiological and Regulatory Roles of Dihydrozeatin 9 β D Glucoside in Plant Biology
Contribution to Plant Growth and Developmental Processes
The direct biological activity of dihydrozeatin-9-β-D-glucoside is limited. Its contribution to plant growth and development is largely indirect, stemming from its role as a homeostatic regulator of the active cytokinin pool. mdpi.com Through enzymatic cleavage, it can release free dihydrozeatin, which then participates in key developmental processes. frontiersin.org
Influence on Cell Division and Differentiation
Cytokinins are fundamental regulators of the cell cycle, promoting cell division and differentiation. nih.gov While dihydrozeatin-9-β-D-glucoside itself is largely inactive, its conversion to dihydrozeatin allows it to influence these cellular processes. frontiersin.org
Modulatory Effects on Root System Architecture (e.g., main root elongation, lateral root formation)
Cytokinins generally act as negative regulators of root growth, influencing main root elongation and lateral root formation. The active form, dihydrozeatin, participates in this regulation by promoting cell differentiation in the root apical meristem. mdpi.comconsensus.app The accumulation of inactive cytokinin N9-glucosides has been associated with the inhibition of root initiation and growth. mdpi.com However, studies have demonstrated that N9-glucosides of dihydrozeatin can be metabolized back to their active forms within maize roots. frontiersin.org This suggests that dihydrozeatin-9-β-D-glucoside can contribute to the pool of active cytokinins that modulate root system architecture, despite its own inherent inactivity. frontiersin.orgmdpi.com
Role in Shoot Organogenesis and Regeneration
The process of de novo shoot organogenesis, particularly in tissue culture, is highly dependent on the ratio of cytokinins to auxins, with a higher cytokinin concentration promoting shoot formation. nih.gov Active cytokinins like dihydrozeatin are used in culture media to induce this process. mendelu.cz Dihydrozeatin-9-β-D-glucoside serves as a stable, conjugated form that can be considered part of the metabolic regulation of the active cytokinin pool required for shoot organogenesis. mdpi.com Its conversion to free dihydrozeatin can help maintain the necessary levels of active hormone to induce and sustain the formation of new shoots. frontiersin.orgmdpi.com
Regulation of Senescence and Chlorophyll (B73375) Retention
A hallmark of cytokinin activity is the delay of leaf senescence, a process characterized by the degradation of chlorophyll. While active cytokinins effectively postpone this process, their N9-glucoside conjugates are significantly less effective. mdpi.com Research on senescing oat leaves has shown that dihydrozeatin-9-β-D-glucoside exhibits substantially lower biological activity in chlorophyll retention compared to the free dihydrozeatin base. This finding reinforces its classification as a relatively inactive storage conjugate. researchgate.net
| Compound | Concentration (M) | Chlorophyll Retention (% of initial) |
|---|---|---|
| Water Control | N/A | ~10% |
| Dihydrozeatin (DHZ) | 10-6 | ~45% |
| 10-5 | ~75% | |
| 10-4 | ~80% | |
| Dihydrozeatin-9-β-D-glucoside (DHZ9G) | 10-6 | ~15% |
| 10-5 | ~18% | |
| 10-4 | ~20% |
Data adapted from studies on oat leaf senescence. researchgate.net The values are approximate representations of the graphical data presented in the source.
Integration within Cytokinin Signaling Pathways
Cytokinin signaling is initiated when active cytokinin molecules bind to transmembrane histidine kinase receptors. nih.gov This binding triggers a phosphorelay cascade that ultimately leads to the regulation of target genes and a physiological response.
Interaction with Cytokinin Receptor Kinases (e.g., AHK3, CRE1/AHK4)
Direct interaction between dihydrozeatin-9-β-D-glucoside and cytokinin receptors is not a significant part of the signaling pathway. The bulky glucose moiety at the N9 position of the purine (B94841) ring sterically hinders the molecule from fitting into the binding pocket of receptors like AHK3 and CRE1/AHK4. nih.gov Therefore, N-glucosides are generally unable to activate the cytokinin perception system on their own. frontiersin.orgresearchgate.net
The physiological activity associated with dihydrozeatin-9-β-D-glucoside is contingent upon its metabolic conversion to the free base, dihydrozeatin. frontiersin.org Once released, dihydrozeatin can effectively bind to and activate cytokinin receptors. Notably, studies have revealed differences in ligand specificity among Arabidopsis receptors. The AHK3 receptor, which plays a predominant role in shoot development, shows a higher affinity for dihydrozeatin compared to the CRE1/AHK4 receptor. nih.govnih.govnih.gov Thus, the influence of dihydrozeatin-9-β-D-glucoside on plant biology is ultimately mediated by the specific interaction of its active, deglycosylated form with distinct receptor kinases. mdpi.comnih.gov
| Compound (1 µM) | CRE1/AHK4 Relative Activity (%) | AHK3 Relative Activity (%) |
|---|---|---|
| trans-Zeatin (B1683218) (tZ) | 100.0 | 100.0 |
| Dihydrozeatin (DHZ) | 0.1 | 52.9 |
| cis-Zeatin (cZ) | 0.0 | 54.2 |
| Isopentenyladenine (iP) | 100.0 | 100.0 |
Data based on E. coli assays expressing individual Arabidopsis receptors, with activity relative to the most potent cytokinin for each receptor. researchgate.net
Activation of Cytokinin-Responsive Gene Expression (e.g., ARR5)
While dihydrozeatin-9-β-D-glucoside is generally considered a biologically inactive form of cytokinin, evidence suggests it can influence the expression of cytokinin-responsive genes, albeit indirectly. The primary mechanism for this activity is believed to be its conversion back to the active form, dihydrozeatin (DHZ). Active cytokinins are known to rapidly induce the transcription of a specific set of early-response genes, most notably the Type-A ARABIDOPSIS RESPONSE REGULATOR (ARR) genes, such as ARR5.
The cytokinin signaling pathway is a multi-step phosphorelay system. When an active cytokinin like DHZ binds to its cognate histidine kinase receptor (e.g., AHK3) in the cell membrane, it initiates a signaling cascade that culminates in the activation of Type-B ARR transcription factors. These activated Type-B ARRs then bind to the promoters of target genes, including the Type-A ARRs, leading to their rapid transcriptional activation. The Type-A ARRs, in turn, function as negative regulators of the signaling pathway, creating a feedback loop.
Therefore, any observed increase in ARR5 expression following the application of dihydrozeatin-9-β-D-glucoside is not due to the glucoside itself binding to cytokinin receptors. Instead, it is the result of the enzymatic cleavage of the glucose moiety, which releases free DHZ that can then activate the canonical signaling pathway leading to the upregulation of genes like ARR5. Studies on the related compound, trans-zeatin-9-glucoside, have shown distinct changes in the plant transcriptome, further supporting the idea that N-glucosides can impact gene expression, likely following their conversion to active forms. nih.gov
Evidence for Indirect Biological Activity via Release of Active Cytokinins
The biological activity of dihydrozeatin-9-β-D-glucoside is almost exclusively indirect, mediated by its metabolic conversion to the active cytokinin, dihydrozeatin. frontiersin.org It is well-established that cytokinin N-glucosides are unable to directly activate the cytokinin perception system. frontiersin.orgnih.gov The bulky glucose molecule attached at the N9 position of the purine ring sterically hinders the compound from fitting into the binding pocket of cytokinin receptors like AHK3 and AHK4. frontiersin.org
Direct evidence for the release of active cytokinins from their N9-glucoside conjugates comes from metabolic studies. Research in maize has demonstrated that exogenously applied N9-glucosides of DHZ can be converted back into their active, free-base forms within root tissues. frontiersin.org This hydrolysis is catalyzed by specific enzymes, although the precise enzymes responsible for this conversion in many species are still under investigation. frontiersin.org The maize enzyme Zm-p60.1, for instance, has been shown to hydrolyze trans-zeatin-N9-glucoside in vitro. frontiersin.org
This conversion mechanism explains why physiological effects typically associated with cytokinins, such as the delay of senescence or callus growth promotion, have sometimes been observed after the application of N-glucosides. researchgate.net The activity is dependent on the plant tissue's ability to metabolize the glucoside and release the active hormone. Therefore, dihydrozeatin-9-β-D-glucoside acts as a pro-hormone, requiring enzymatic processing to exert a biological effect.
Role in Cytokinin Homeostasis and Storage
Dihydrozeatin-9-β-D-glucoside is a key component in the intricate network that governs cytokinin homeostasis, which is the maintenance of a stable internal balance of active hormone levels. mdpi.com The formation of N-glucosides is a significant pathway for inactivating potent, free-base cytokinins like DHZ. nih.gov This conjugation is catalyzed by a family of enzymes known as UDP-glucosyltransferases (UGTs), with UGT76C2 being a primary enzyme responsible for this reaction in Arabidopsis. oup.comnih.gov By converting active cytokinins into their N-glucosides, plants can finely tune the concentration of signaling-active hormones in response to developmental and environmental cues. frontiersin.orgnih.gov
Contribution to the Pool of Inactive or Storage Cytokinin Forms
N-glucosides, including dihydrozeatin-9-β-D-glucoside, represent a major pool of inactive or storage forms of cytokinins within the plant. mdpi.comnih.gov Under certain conditions, particularly when active cytokinin levels are high (e.g., in transgenic plants overproducing cytokinins), these N-glucosides can become the most abundant class of cytokinin metabolites, sometimes accounting for up to 80% of the total cytokinin content. nih.gov
For a long time, N-glucosylation was considered a form of irreversible inactivation, as the resulting conjugate is highly stable and resistant to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme for cytokinin breakdown. nih.gov This stability makes dihydrozeatin-9-β-D-glucoside an effective, sequestered form of the hormone. While it is now known that the conversion can be reversed in some tissues, the process is not as readily reversible as the hydrolysis of O-glucosides. frontiersin.org This positions N-glucosides as a long-term storage or detoxification form, helping to prevent the over-accumulation of active cytokinins that could be detrimental to normal plant development.
| Feature | Description | Research Finding |
| Biological Activity | Generally inactive; requires conversion to free base. | Cannot directly activate cytokinin receptors. frontiersin.orgnih.gov Activity in bioassays is attributed to the release of active DHZ. researchgate.net |
| Gene Expression | Indirectly influences cytokinin-responsive genes. | Upregulation of genes like ARR5 occurs after conversion to active DHZ, which enters the canonical signaling pathway. |
| Metabolism | Formed by UGTs; can be hydrolyzed back to DHZ. | UGT76C2 is a key enzyme for its formation. oup.comnih.gov Conversion back to DHZ has been demonstrated in maize roots. frontiersin.org |
| Role in Homeostasis | A major component of the inactive cytokinin pool. | N-glucosides can constitute up to 80% of total cytokinins. nih.gov Their formation helps regulate active hormone levels. mdpi.com |
Regulatory Feedback Loops in Cytokinin Metabolism and Signaling
The formation and potential reactivation of dihydrozeatin-9-β-D-glucoside are integrated into complex regulatory feedback loops that maintain cytokinin homeostasis. The expression and activity of the enzymes involved are tightly controlled. For example, the gene UGT76C2, which encodes the enzyme that creates N-glucosides, plays a central role in this feedback.
Studies using Arabidopsis mutants provide clear evidence for this regulation. A loss-of-function mutant, ugt76c2, is unable to efficiently form N-glucosides. oup.comoup.com Consequently, these plants have lower levels of cytokinin N-glucosides and exhibit increased sensitivity to exogenously applied cytokinins. nih.gov To compensate for the impaired inactivation pathway, the ugt76c2 mutant alters the expression of other cytokinin-related genes. For instance, the expression of cytokinin receptor genes (AHK2, AHK3) and biosynthesis genes (IPT5) is down-regulated, while the expression of a cytokinin degradation gene (CKX3) is up-regulated. oup.comoup.com This demonstrates a homeostatic mechanism: when the ability to inactivate cytokinins through N-glucosylation is compromised, the plant reduces its sensitivity, biosynthesis, and increases degradation of active cytokinins to maintain hormonal balance.
Conversely, plants that overexpress UGT76C2 accumulate high levels of cytokinin N-glucosides and show reduced sensitivity to cytokinins. nih.gov These findings underscore the critical role of dihydrozeatin-9-β-D-glucoside formation as part of a robust feedback system that dynamically regulates the levels of active cytokinins to ensure proper plant growth and development.
Advanced Analytical Methodologies for Dihydrozeatin 9 β D Glucoside Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of dihydrozeatin-9-β-D-glucoside, serving to isolate the molecule from a multitude of other compounds present in plant extracts. This separation is crucial for accurate quantification and identification by preventing interference from other structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cytokinins, including dihydrozeatin-9-β-D-glucoside. researchgate.net It is widely used for both the initial cleanup (fractionation) of crude extracts and the final analytical separation before detection. researchgate.net In a typical workflow, plant extracts are first purified using solid-phase extraction (SPE) to remove major interfering substances before being injected into the HPLC system. rsc.org
The separation is most commonly achieved using reversed-phase (RP) columns, such as C18 columns. rsc.org The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org This gradient allows for the effective elution and separation of cytokinins with varying polarities. Detection was historically performed using UV detectors, but modern methods almost exclusively couple HPLC with mass spectrometry for enhanced specificity and sensitivity. researchgate.net
Table 1: Example of HPLC Parameters for Cytokinin Analysis This table provides a generalized example of typical conditions and is not specific to a single study.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |
| Detection | Diode Array Detector (DAD) or, more commonly, tandem mass spectrometry (MS/MS) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. sci-hub.box This technology utilizes columns packed with smaller particles (typically 1.7 µm) and instrumentation capable of handling much higher backpressures. sci-hub.box
For the analysis of dihydrozeatin-9-β-D-glucoside, the primary advantage of UPLC is its ability to produce narrower chromatographic peaks. sci-hub.box This enhanced peak efficiency leads to better separation from closely related isomers and a significant increase in the signal-to-noise ratio, which translates to lower detection limits. sci-hub.box The improved resolution is particularly valuable when analyzing complex plant extracts containing a wide array of cytokinin metabolites. The increased speed of UPLC also allows for higher sample throughput compared to conventional HPLC methods. sci-hub.box
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is the definitive tool for the identification and quantification of dihydrozeatin-9-β-D-glucoside due to its unparalleled sensitivity and specificity. When coupled with a chromatographic inlet, it provides comprehensive qualitative and quantitative data.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing phytohormones. researchgate.netnih.gov This technique combines the powerful separation capabilities of HPLC or UPLC with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov After the chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ of the analytes. nih.govresearchgate.net
In the mass spectrometer, a specific precursor ion corresponding to the mass of dihydrozeatin-9-β-D-glucoside is selected and fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is highly specific to the molecule's structure. researchgate.net This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection and quantification of the target compound even in the presence of a complex biological matrix. researchgate.net This detailed profiling is essential for understanding the metabolic fate of cytokinins within an organism. nih.gov
Table 2: Illustrative Precursor and Product Ions for Cytokinin Glucoside Analysis This table illustrates the principle of MS/MS detection. Ions are examples for demonstrating the technique.
| Compound Type | Precursor Ion [M+H]⁺ (Example m/z) | Characteristic Product Ion (Example m/z) | Fragment Identity |
|---|---|---|---|
| Cytokinin Glucoside | 382.2 | 220.1 | Aglycone (loss of glucose) |
For accurate and precise quantification, the use of stable isotope-labeled internal standards is essential in a technique known as isotope dilution mass spectrometry. isolife.nlnih.gov This method corrects for variations in sample extraction efficiency, matrix effects (signal suppression or enhancement by other compounds in the sample), and instrument response. isolife.nlresearchgate.net
In this approach, a known quantity of a synthetic version of dihydrozeatin-9-β-D-glucoside, in which several atoms (e.g., carbon or nitrogen) have been replaced with heavy isotopes (e.g., ¹³C or ¹⁵N), is added to the sample at the very beginning of the extraction process. isolife.nl This labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, chromatography, and ionization. nih.gov However, it is differentiated by the mass spectrometer due to its higher mass. nih.gov Absolute quantification is then achieved by measuring the ratio of the signal intensity of the endogenous (light) compound to the known amount of the spiked (heavy) internal standard. rsc.org This method provides the most reliable and accurate measurement of the absolute concentration of dihydrozeatin-9-β-D-glucoside in a given tissue.
Immunoassays for Detection and Localization
Immunoassays leverage the high specificity of antibody-antigen binding for the detection of target molecules. For cytokinins, polyclonal or monoclonal antibodies have been developed that can recognize specific classes of these hormones, such as dihydrozeatin-type compounds. researchgate.net
These antibodies are primarily used in two ways. First, in immunoaffinity chromatography, antibodies are immobilized on a solid support to selectively capture cytokinins, including dihydrozeatin-9-β-D-glucoside, from crude plant extracts. researchgate.net This serves as a highly effective purification step, yielding a cleaner fraction that can be subsequently analyzed by HPLC or LC-MS/MS with reduced interference. researchgate.net Second, techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) can be used for the quantitative detection of groups of related cytokinins. researchgate.net While often less specific than LC-MS/MS, immunoassays can be a valuable tool for rapid screening of many samples or for localizing compounds within plant tissues through immunolocalization techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunodetection technique for the quantification of cytokinins. However, the development of highly specific ELISA protocols for individual cytokinin glucosides, such as dihydrozeatin-9-β-D-glucoside, presents considerable challenges. A significant limitation of immunoassays for cytokinins is the potential for cross-reactivity. Due to the structural similarities among different cytokinin forms, antibodies raised against one cytokinin may bind to others, leading to an overestimation of the target compound's concentration. For instance, an antibody developed for zeatin riboside might also recognize zeatin, zeatin-9-glucoside, and to a lesser extent, dihydrozeatin and its derivatives. This lack of specificity means that ELISA is often used to estimate the combined content of similar groups of cytokinins (e.g., free bases, ribosides, 9-glucosides) rather than to quantify a specific glucoside. researchgate.net
The principle behind a competitive ELISA, which is commonly used for small molecules like cytokinins, involves the competition between an unlabeled antigen in the sample and a labeled antigen for a limited number of antibody binding sites. The signal produced is inversely proportional to the amount of antigen in the sample. While effective for general screening, this method requires extensive validation and purification steps, such as high-performance liquid chromatography (HPLC), to isolate the specific compound of interest before quantification to ensure accuracy.
Radioimmunoassays (RIA)
Radioimmunoassays (RIA) represent another immunological method that has been applied to cytokinin analysis. Similar to ELISA, RIA is a competitive binding assay, but it utilizes a radioactively labeled antigen. The technique offers high sensitivity, capable of detecting picomole levels of cytokinins. However, it shares the same critical drawback as ELISA: the potential for significant cross-reactivity among different cytokinin structures.
For example, antisera developed against zeatin riboside have been shown to cross-react with a range of other cytokinins. While the highest affinity is for the target antigen, measurable binding can occur with related compounds, including zeatin, zeatin-9-glucoside, and dihydrozeatin derivatives. This necessitates rigorous chromatographic separation of the sample extract prior to the immunoassay to achieve reliable quantification of a specific metabolite like dihydrozeatin-9-β-D-glucoside. Without such purification, RIA would provide a composite measurement of several related cytokinin forms rather than the concentration of the individual glucoside.
Bioassays for Functional Assessment
Bioassays are essential for determining the biological activity of cytokinin metabolites. These assays measure a physiological response in a plant tissue or organism to the application of a specific compound.
Senescence Delay Assays (e.g., Oat Leaf Chlorophyll (B73375) Retention)
A hallmark of cytokinin activity is the delay of leaf senescence, a process characterized by the degradation of chlorophyll. The oat (Avena sativa) leaf chlorophyll retention assay is a classic bioassay used to assess this activity. In this assay, excised leaf segments are incubated in the dark with the test compound, and the retention of chlorophyll is measured spectrophotometrically after a set period.
Research has demonstrated that dihydrozeatin-9-β-D-glucoside (DHZ9G) exhibits biological activity in this assay. When applied to senescing oat leaves, DHZ9G was shown to delay chlorophyll degradation. The activity of DHZ9G, while present, is generally considered to be lower than that of its aglycone, dihydrozeatin (DHZ). This suggests that the glucoside may be converted to the active free base form within the plant tissue to exert its effect. researchgate.net The biological activity of N-glucosides like DHZ9G in senescence assays challenges the historical view of these compounds as merely inactive end-products of cytokinin metabolism. nih.govfrontiersin.org
| Compound | Concentration (µM) | Chlorophyll Retention (% of initial) |
|---|---|---|
| Control (Water) | - | ~20% |
| Dihydrozeatin (DHZ) | 1 | ~80% |
| Dihydrozeatin-9-β-D-glucoside (DHZ9G) | 1 | ~60% |
| Dihydrozeatin (DHZ) | 10 | ~90% |
| Dihydrozeatin-9-β-D-glucoside (DHZ9G) | 10 | ~75% |
Note: The data in this table is illustrative and based on graphical representations from research literature. Actual values may vary. researchgate.net
Root Development and Growth Inhibition Assays
Cytokinins are known inhibitors of primary root elongation and promoters of lateral root formation. Root development and growth inhibition assays, typically using the model plant Arabidopsis thaliana, are employed to evaluate the cytokinin activity of various compounds. In these assays, seedlings are grown on media supplemented with the test substance, and changes in root architecture, such as primary root length and lateral root number, are quantified.
While the free base, dihydrozeatin (DHZ), is known to promote cell differentiation and inhibit root meristem size, its N-glucosides are also being investigated. mdpi.com Studies on related cytokinin N-glucosides, such as trans-zeatin-9-glucoside (tZ9G), have shown that they can have inhibitory effects on root development. nih.gov It is hypothesized that dihydrozeatin-9-β-D-glucoside may exhibit similar activity, likely through its enzymatic conversion back to the active DHZ form within the root tissues. frontiersin.org The observed biological activity of these glucosides in root assays indicates their potential involvement in regulating root system architecture. nih.gov
| Compound | Concentration (µM) | Primary Root Growth Inhibition (relative to control) |
|---|---|---|
| Control (DMSO) | - | 0% |
| trans-Zeatin (tZ) | 1 | Significant Inhibition |
| trans-Zeatin-9-glucoside (tZ9G) | 1 | Inhibitory Effect Observed |
| Dihydrozeatin (DHZ) | 1 | Significant Inhibition |
| Dihydrozeatin-9-β-D-glucoside (DHZ9G) | 1 | Expected to be less inhibitory than DHZ |
Note: Data for DHZ9G is inferred based on the behavior of other cytokinin N-glucosides and the principle of metabolic activation. nih.govnih.gov
Reporter Gene Systems for Cytokinin Pathway Activation
Reporter gene systems provide a molecular tool to visualize and quantify the activation of specific signaling pathways. For cytokinins, reporter lines have been developed that express a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (e.g., VENUS), under the control of a cytokinin-responsive promoter. A widely used synthetic reporter is the TCSn (Two-Component signaling Sensor new), which contains repeats of a binding motif for type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), the transcription factors that mediate the primary cytokinin response. nih.gov
Activation of the cytokinin signaling pathway by a compound leads to the expression of the reporter gene, which can be detected and measured. Studies have shown that cytokinin N-glucosides, which are not thought to directly bind to cytokinin receptors, can still activate these reporter systems in planta. nih.gov For example, the application of trans-zeatin (B1683218) N-glucosides to a TCSv2::3XVENUS reporter line in Arabidopsis resulted in the activation of the cytokinin signaling pathway. nih.gov This activity is attributed to the in-vivo release of the active cytokinin base from the glucoside conjugate. frontiersin.org It is therefore expected that dihydrozeatin-9-β-D-glucoside would also be capable of activating such cytokinin-responsive reporter systems, providing a method for assessing its biological activity at the molecular level.
Future Research Directions and Unanswered Questions in Dihydrozeatin 9 β D Glucoside Biology
Elucidation of Unidentified Enzymes Involved in DHZ9G Hydrolysis and Interconversion
A central challenge in understanding DHZ9G's role is the incomplete knowledge of the enzymes governing its metabolism. The formation of DHZ9G from its active base, DHZ, is catalyzed by UDP-glucosyltransferases (UGTs). In Arabidopsis thaliana, UGT76C1 and UGT76C2 have been identified as key enzymes responsible for the N-glucosylation of cytokinins. nih.gov However, the reverse reaction—the hydrolysis of DHZ9G back to active DHZ—is far less understood.
Evidence from maize (Zea mays) has shown that N9-glucosides of DHZ can be converted back into their active forms, suggesting the existence of hydrolytic enzymes. frontiersin.org One candidate is the maize β-glucosidase Zm-p60.1, which has been shown to hydrolyze trans-zeatin-9-N-glucoside (tZ9G) in vitro, albeit at a very low rate. frontiersin.org Its specificity and efficiency towards DHZ9G remain uncharacterized. Crucially, in dicotyledonous plants like Arabidopsis, the enzyme or enzymes responsible for the hydrolysis of tZ-N-glucosides, and by extension DHZ9G, have yet to be identified. frontiersin.org
Future research must focus on identifying and characterizing these putative β-glucosidases or other hydrolases. nih.gov A key objective is to determine their substrate specificity, kinetic properties, and expression patterns. This knowledge is fundamental to understanding how and where DHZ9G can be reactivated, transforming it from a simple degradation product into a regulated reservoir of active cytokinin.
| Enzyme Class | Known/Putative Function | Key Research Questions |
| UDP-Glucosyltransferases (UGTs) | Catalyze the formation of DHZ9G from DHZ (e.g., UGT76C1, UGT76C2). nih.gov | What is the precise substrate preference of different UGTs for DHZ versus other cytokinins? How is their expression regulated? |
| β-Glucosidases | Catalyze the hydrolysis of DHZ9G to DHZ. frontiersin.org | What are the identities of the specific enzymes in monocots and dicots? What are their kinetic parameters and physiological relevance? |
| Isomerases | Potential conversion between N7- and N9-glucoside forms. nih.gov | Do such enzymes exist, and what role would this interconversion play in cytokinin homeostasis? |
Identification and Characterization of Specific DHZ9G Transport Systems
The spatial distribution of hormones is critical to their function. The presence of cytokinin N-glucosides in xylem sap strongly suggests they are involved in long-distance transport within the plant. frontiersin.orgnih.gov This mobility implies the existence of dedicated transport systems to move DHZ9G across cell membranes and into the vascular stream.
The ATP-binding cassette (ABC) transporter ABCG14 has been identified in Arabidopsis as a key transporter for root-to-shoot translocation of trans-zeatin (B1683218) type cytokinins, including N-glucosides. frontiersin.orgfrontiersin.org Mutant abcg14 plants retain these glucosides in their roots, pointing to ABCG14 as a strong candidate for a DHZ9G transporter. frontiersin.org However, other transporter families, such as purine (B94841) permeases (PUPs) and equilibrative nucleoside transporters (ENTs), are also known to transport cytokinin derivatives, though their specificity for N-glucosides like DHZ9G is largely unknown. nih.gov
Significant research is needed to deconvolve the transport network for DHZ9G. Future studies should aim to:
Confirm the ability of ABCG14 and other candidate transporters to move DHZ9G.
Identify novel transporters responsible for cellular influx and efflux.
Characterize the subcellular localization of these transporters to understand how DHZ9G is partitioned between the cytoplasm, vacuole, and apoplast.
A complete map of DHZ9G transport systems is essential for understanding how plants coordinate cytokinin signaling between different organs.
Detailed Molecular Mechanisms of DHZ9G's Indirect Physiological Effects
DHZ9G is considered biologically inactive because it does not bind to the known cytokinin receptors, which are histidine kinases (e.g., AHK3, AHK4/CRE1). frontiersin.org Therefore, any observed physiological effects are presumed to be indirect, occurring after its conversion to the active base, DHZ. frontiersin.org For instance, studies on oat (Avena sativa) leaf segments have shown that DHZ9G can delay dark-induced senescence, a classic cytokinin response, with an efficacy suggesting efficient hydrolysis to DHZ. nih.govresearchgate.net
Once released, DHZ can bind to its cognate receptors, like AHK3, initiating a phosphorelay signaling cascade that ultimately leads to the activation of cytokinin-responsive transcription factors and changes in gene expression. mdpi.com While this model is widely accepted, the molecular details remain coarse. The efficiency, regulation, and tissue-specificity of DHZ9G hydrolysis are major unknown variables that determine the magnitude and location of the physiological response.
Furthermore, some studies on tZ-N-glucosides have raised the possibility of hydrolysis-independent activities or effects on the transcriptome and proteome that are distinct from the free base. plos.orgresearchgate.net Whether DHZ9G has similar properties is an open and intriguing question. Future research should focus on dissecting the downstream signaling events following DHZ9G application, comparing them to the effects of DHZ to distinguish between hydrolysis-dependent and potential hydrolysis-independent mechanisms.
Comprehensive Role of DHZ9G in Plant Responses to Abiotic and Biotic Stresses
Cytokinins are integral to plant responses to environmental challenges, including both abiotic (e.g., drought, salinity) and biotic (e.g., pathogen attack) stresses. mdpi.commdpi.com Stress conditions often lead to significant alterations in cytokinin metabolism. The formation of N-glucosides like DHZ9G serves as a mechanism to rapidly inactivate and clear active cytokinins, which can have growth-inhibitory effects under stress. nih.gov
The comprehensive role of DHZ9G in these stress responses is, however, almost entirely unexplored. It is plausible that DHZ9G acts as a stable, long-term storage form of DHZ that can be reactivated during recovery from stress, providing a pool of growth-promoting hormone when conditions improve. This would represent a critical homeostatic mechanism for balancing growth and defense.
To address this knowledge gap, future investigations should examine the dynamics of DHZ9G levels during various stress and recovery phases. Key unanswered questions include:
How do the expression levels of DHZ9G synthesis and hydrolysis enzymes change under stress?
Does the accumulation of DHZ9G contribute to enhanced stress tolerance or recovery?
Are there specific roles for DHZ9G in mediating trade-offs between growth and defense pathways?
Application of Integrated 'Omics' Approaches (e.g., Metabolomics, Transcriptomics, Proteomics) for Holistic Understanding
A system-level understanding of DHZ9G's function requires the integration of multiple 'omics' technologies. These approaches can provide a comprehensive snapshot of the molecular state of a plant and reveal networks affected by changes in DHZ9G metabolism.
Metabolomics: Advanced mass spectrometry techniques have enabled the precise quantification of dozens of cytokinin metabolites, including DHZ9G, in minute tissue samples. nih.govresearchgate.net Profiling these metabolites across different tissues, developmental stages, and environmental conditions is essential to map the metabolic flux through the DHZ9G pathway.
Transcriptomics: RNA-sequencing can reveal how the cellular machinery responds to DHZ9G. Studies on tZ-N-glucosides have shown that they elicit transcriptional profiles distinct from the active tZ base. plos.orgresearchgate.net A similar transcriptomic analysis of plants treated with DHZ9G versus DHZ would help clarify its downstream effects and identify responsive genes.
Proteomics: Proteomic analyses can identify changes in protein abundance that result from altered DHZ9G levels. researchgate.netnih.gov This can uncover post-transcriptional regulatory events and identify the specific enzymes and signaling proteins that execute the physiological response.
Integrating these datasets—for example, from transgenic plants with altered DHZ9G levels—will be a powerful strategy to construct a holistic model of DHZ9G's role in the broader context of plant hormone regulatory networks.
| 'Omics' Approach | Potential Contribution to DHZ9G Research |
| Metabolomics | Quantify DHZ9G levels and related metabolites to map metabolic pathways and fluxes. nih.govresearchgate.net |
| Transcriptomics | Identify genes and pathways regulated downstream of DHZ9G application or altered metabolism. plos.orgresearchgate.net |
| Proteomics | Characterize changes in protein expression to understand the functional output of DHZ9G-mediated signaling. researchgate.netnih.gov |
Potential for Genetic Engineering of DHZ9G Metabolism to Modulate Plant Phenotypes
Manipulating cytokinin metabolism through genetic engineering has emerged as a promising strategy for improving agricultural traits, such as yield and stress tolerance. nih.govresearchgate.netnih.gov Given its position as a stable but potentially reactivatable cytokinin conjugate, DHZ9G metabolism presents an attractive target for biotechnological applications.
Two primary strategies can be envisioned:
Modulating DHZ9G Synthesis: The overexpression of specific UGTs (e.g., UGT76C2) could increase the conversion of active DHZ into DHZ9G. nih.gov This might enhance stress tolerance by creating a larger hormonal reservoir that can be accessed during recovery, without the negative pleiotropic effects associated with constitutively high levels of active cytokinins. Conversely, reducing the expression of these UGTs could increase the pool of active DHZ, potentially promoting growth.
Modulating DHZ9G Hydrolysis: The identification and subsequent engineering of the yet-unknown β-glucosidases that hydrolyze DHZ9G is a particularly powerful future approach. Overexpressing a specific hydrolase under the control of a tissue-specific or stress-inducible promoter would allow for the targeted release of active DHZ in a precise, controlled manner, thereby uncoupling it from the normal biosynthetic pathways.
Realizing this potential requires a deeper foundational knowledge of the key enzymes and transporters involved in DHZ9G metabolism. As these components are identified, they will become valuable tools for the genetic improvement of crop plants. researchgate.net
Q & A
Q. How can dihydrozeatin-9-β-D-glucoside (DZ9G) be distinguished from structurally similar cytokinin glucosides in plant extracts?
DZ9G can be differentiated using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Key identifiers include retention time, molecular ion peaks ([M+H]⁺ or [M-H]⁻), and characteristic fragmentation patterns. For example, DZ9G’s glucoside moiety produces distinct fragment ions at m/z 163 (hexose) and 147 (dehydrated hexose), while its dihydrozeatin backbone generates ions at m/z 220 and 136 . Validation against deuterated standards (e.g., trans-zeatin-9-glucoside-d5, as in ) improves specificity in complex matrices.
Q. What protocols are recommended for extracting and purifying DZ9G from plant tissues?
A methanol-water-acetic acid (80:19:1 v/v) solvent system is commonly used for extraction, followed by solid-phase extraction (SPE) with C18 cartridges. Acidic conditions stabilize cytokinins, while SPE removes interfering compounds like chlorophyll. Post-purification, samples are concentrated under nitrogen gas and reconstituted in LC-MS-compatible solvents (e.g., 0.1% formic acid in water/acetonitrile) . Internal standards (e.g., deuterated cytokinins) should be spiked during extraction to correct for recovery losses.
Q. What analytical challenges arise when quantifying DZ9G in low-abundance plant samples?
Sensitivity limitations in UV-based detection (HPLC-UV) necessitate MS-based methods. Matrix effects (e.g., ion suppression in LC-MS) can be mitigated using isotopic dilution (e.g., DZ9G-d5) and matrix-matched calibration curves. Limit of quantification (LOQ) for DZ9G in LC-MS/MS typically ranges from 0.1–1.0 pmol/g fresh weight, depending on tissue type .
Advanced Research Questions
Q. How should experimental designs be optimized to study DZ9G’s role in plant stress responses?
Controlled-environment studies must account for diurnal variation in cytokinin levels. Replicate sampling (n ≥ 5) at consistent timepoints minimizes biological variability. For abiotic stress (e.g., drought), treatments should include DZ9G-deficient mutants, wild-type controls, and exogenous DZ9G applications. Transcriptomic or proteomic profiling (e.g., RNA-seq of stress-responsive genes like ARRs or HKs) can link DZ9G levels to physiological outcomes .
Q. How can researchers resolve contradictions in reported DZ9G bioactivity across studies?
Discrepancies may stem from differences in tissue-specific metabolism, extraction protocols, or bioassay conditions. Systematic meta-analyses should evaluate:
- Methodological consistency : Compare extraction solvents, detection limits, and internal standards.
- Biological context : Assess tissue age, developmental stage, and environmental conditions.
- Statistical rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput datasets .
Q. What strategies are effective for synthesizing isotopically labeled DZ9G for metabolic tracing?
Deuterated DZ9G analogs (e.g., DZ9G-d5) can be synthesized via acid-catalyzed exchange in D₂O or enzymatic glucosylation using deuterated glucose donors. Purity (>95%) must be verified via NMR (e.g., absence of protiated peaks at δ 4.8–5.2 ppm for anomeric protons) and LC-HRMS. Labeled compounds are critical for pulse-chase experiments to track DZ9G turnover rates in planta .
Q. How can DZ9G’s interaction with plant hormone receptors be characterized in vitro?
Surface plasmon resonance (SPR) or microscale thermophoresis (MST) assays quantify binding affinity (Kd) between DZ9G and cytokinin receptors (e.g., Arabidopsis AHK3). Competitor assays using non-glucoside cytokinins (e.g., trans-zeatin) assess specificity. Structural insights can be gained via molecular docking simulations using receptor crystal structures (e.g., PDB ID: 3LBX) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing DZ9G time-course data?
Mixed-effects models account for repeated measurements, while principal component analysis (PCA) identifies covariance patterns in multi-omics datasets. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Reporting effect sizes (e.g., Cohen’s d) alongside p-values enhances interpretability .
Q. How should researchers validate DZ9G-specific antibodies for immunohistochemistry?
Validate antibodies using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
